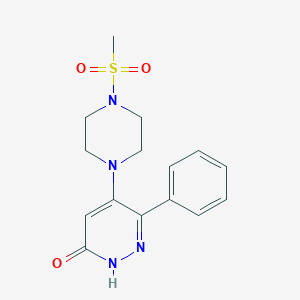![molecular formula C17H26N2O3 B6439650 tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 2549029-12-9](/img/structure/B6439650.png)
tert-butyl 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . Another compound, “tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate”, was synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .Applications De Recherche Scientifique
TBPMPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential drug synthesis. It has also been used to synthesize a variety of compounds, including quinolines, pyrrolidines, and cyclic amines.
Mécanisme D'action
TBPMPC is an organic compound that is used in a variety of scientific research applications. It is believed to act as a Lewis acid, a type of acid that is capable of forming a covalent bond with an electron-rich species. TBPMPC is also believed to act as a catalyst in organic synthesis, as it can facilitate the reaction of two molecules by forming a covalent bond between them.
Biochemical and Physiological Effects
TBPMPC has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates. In addition, TBPMPC has been found to have an effect on the activity of transporters involved in the transport of ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TBPMPC in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be used in a variety of organic synthesis reactions. It is also a relatively non-toxic compound and can be used safely in laboratory experiments.
The use of TBPMPC in laboratory experiments also has some limitations. It is a relatively slow-acting reagent and can require several hours to complete a reaction. In addition, the reactions that it is used in can produce byproducts that can interfere with the desired product.
Orientations Futures
The use of TBPMPC in scientific research is an active area of study. Future research directions could include the development of new methods for the synthesis of TBPMPC, the exploration of its potential uses in drug synthesis, and the investigation of its biochemical and physiological effects. Other potential research directions could include the development of new methods for the synthesis of compounds related to TBPMPC, the exploration of its potential uses in organic synthesis, and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
TBPMPC can be synthesized through a variety of methods, including the use of a Grignard reagent, an organomagnesium compound, and a base. The Grignard reagent is reacted with the appropriate base, such as sodium hydroxide or potassium hydroxide, to form the TBPMPC. Other methods for the synthesis of TBPMPC include the use of a palladium-catalyzed reaction and a Lewis acid-catalyzed reaction.
Propriétés
IUPAC Name |
tert-butyl 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-11-18-8-5-15(13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZCBKCCVOHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B6439567.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)
![1-cyclopropanecarbonyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439571.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B6439582.png)
![1-(cyclopent-3-ene-1-carbonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439588.png)

![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6439606.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine](/img/structure/B6439618.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(propane-2-sulfonyl)pyrrolidine](/img/structure/B6439626.png)
![tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6439627.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine](/img/structure/B6439631.png)
![2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439639.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine](/img/structure/B6439647.png)
![3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439656.png)